PRCP Target Engagement: CAS 2034288-40-7 Retains Class-Level Potency as a Merck-Optimized Chemotype
CAS 2034288-40-7 is documented as 'Piperidinyl pyrazole derivative 3' (PMID28699813-Compound-B) in the Therapeutic Target Database, classified as a PRCP inhibitor developed by Merck [1]. The class-level PRCP inhibitory potency for this chemotype, established within Merck patent disclosures, achieves nanomolar IC₅₀ values (reference compound 8o in the series: human PRCP IC₅₀ = 1 nM, mouse PRCP IC₅₀ = 2 nM) [2]. Direct quantitative PRCP IC₅₀ data for CAS 2034288-40-7 is not publicly disclosed outside the patent filing; this value is inferred from its patent-exemplified analog series.
| Evidence Dimension | PRCP inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed (classified within Merck patent series as active PRCP inhibitor; patent-exemplified analog 8o shows human PRCP IC₅₀ = 1 nM) |
| Comparator Or Baseline | Compound 8o (Merck PRCP series): human PRCP IC₅₀ = 1 nM, mouse PRCP IC₅₀ = 2 nM [2] |
| Quantified Difference | Insufficient direct data to calculate; class-level inference supports sub-10 nM potency range |
| Conditions | Recombinant human PRCP enzymatic assay; Merck Research Laboratories protocol |
Why This Matters
Researchers procuring compounds for PRCP target validation in obesity or metabolic syndrome models must verify lot-specific activity; class-level potency from the original Merck campaign provides a credible potency benchmark for experimental planning.
- [1] Therapeutic Target Database (TTD). Drug ID D0R3WH: Piperidinyl pyrazole derivative 3 (Synonyms: PMID28699813-Compound-B). Accessed May 2026. View Source
- [2] Graham TH, Shen DM, Shu M, et al. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorg Med Chem Lett. 2014;24(7):1657-1660. View Source
